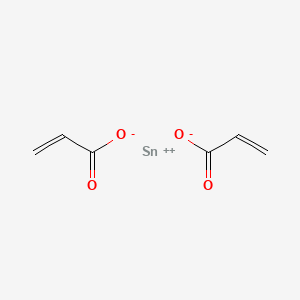
Tin(2+) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(2+) acrylate is an organotin compound where tin is in the +2 oxidation state and is bonded to an acrylate group. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The acrylate group, derived from acrylic acid, is known for its ability to undergo polymerization, making this compound a valuable monomer in the synthesis of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin(2+) acrylate can be synthesized through the reaction of tin(2+) chloride with sodium acrylate. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnCl2+2NaC3H3O2→Sn(C3H3O2)2+2NaCl
The reaction is usually carried out at room temperature, and the product can be isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced in larger quantities using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions can enhance the efficiency of the production process.
Types of Reactions:
Polymerization: this compound can undergo radical polymerization to form poly(tin acrylate), which has applications in coatings and adhesives.
Coordination Reactions: The tin center in this compound can coordinate with various ligands, leading to the formation of coordination complexes.
Oxidation: this compound can be oxidized to tin(4+) acrylate under specific conditions, such as the presence of strong oxidizing agents.
Common Reagents and Conditions:
Radical Initiators: For polymerization reactions, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products:
Poly(tin acrylate): Formed through polymerization.
Tin(4+) acrylate: Formed through oxidation.
Applications De Recherche Scientifique
Tin(2+) acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in biocompatible materials.
Catalysis: Acts as a catalyst in various organic reactions, including esterification and transesterification.
Mécanisme D'action
The mechanism of action of tin(2+) acrylate in polymerization involves the formation of radicals at the acrylate group, which then propagate to form long polymer chains. In coordination chemistry, the tin center can form bonds with various ligands, leading to the formation of stable complexes. The oxidation of this compound to tin(4+) acrylate involves the transfer of electrons from the tin center to the oxidizing agent.
Comparaison Avec Des Composés Similaires
Tin(4+) acrylate: Similar in structure but with tin in the +4 oxidation state.
Methyl acrylate: An acrylate compound with a methyl group instead of a tin center.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group.
Uniqueness: Tin(2+) acrylate is unique due to the presence of the tin center, which imparts specific chemical and physical properties to the compound. Its ability to undergo polymerization and form coordination complexes makes it distinct from other acrylate compounds.
Propriétés
Numéro CAS |
94275-72-6 |
|---|---|
Formule moléculaire |
C6H6O4Sn |
Poids moléculaire |
260.82 g/mol |
Nom IUPAC |
prop-2-enoate;tin(2+) |
InChI |
InChI=1S/2C3H4O2.Sn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
Clé InChI |
FBXAIBZEZGSAAK-UHFFFAOYSA-L |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


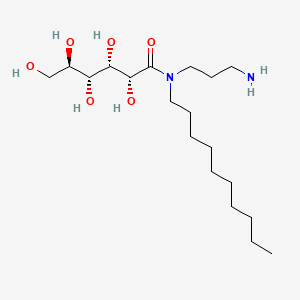


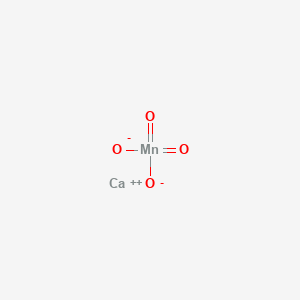
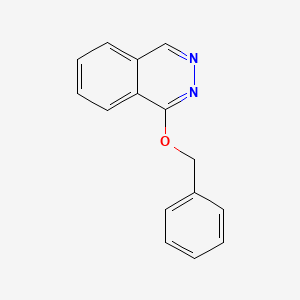
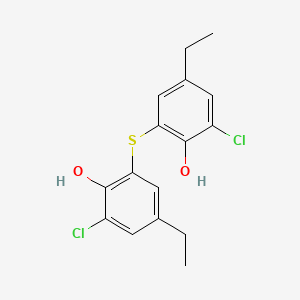
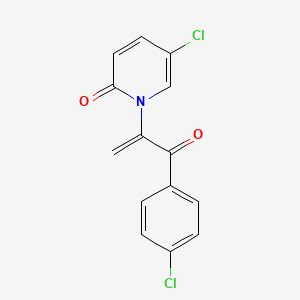

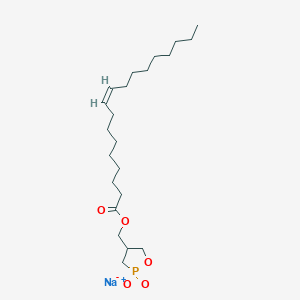
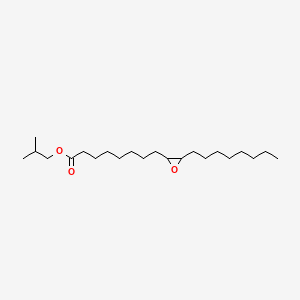

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)


